5-Fluorouridine 5'-triphosphate
Overview
Description
5-Fluorouridine 5’-triphosphate: is a fluorinated pyrimidine nucleotide analog. It is a metabolite of 5-fluorouracil, a widely used chemotherapeutic agent. This compound is known for its role in inhibiting RNA and DNA synthesis, making it a crucial player in cancer treatment. The molecular formula of 5-Fluorouridine 5’-triphosphate is C9H14FN2O15P3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluorouridine 5’-triphosphate is synthesized from 5-fluorouracil through a series of enzymatic reactions. The process involves the conversion of 5-fluorouracil to 5-fluorouridine, which is then phosphorylated to form 5-fluorouridine monophosphate, diphosphate, and finally triphosphate.
Industrial Production Methods: The industrial production of 5-Fluorouridine 5’-triphosphate typically involves the use of recombinant enzymes to catalyze the phosphorylation steps. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorouridine 5’-triphosphate undergoes several types of reactions, including:
Phosphorylation: Conversion from monophosphate to diphosphate and triphosphate.
Incorporation into RNA and DNA: It is incorporated into RNA and DNA, disrupting their normal functions.
Common Reagents and Conditions:
Enzymes: Uridine phosphorylase, uridine kinase, and other kinases are commonly used.
Conditions: These reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
RNA and DNA Incorporation: The major products are RNA and DNA strands containing 5-fluorouridine, which leads to the inhibition of RNA and DNA synthesis.
Scientific Research Applications
Chemistry: 5-Fluorouridine 5’-triphosphate is used in the study of nucleic acid metabolism and the development of new chemotherapeutic agents .
Biology: It is used to investigate the mechanisms of RNA and DNA synthesis inhibition and the role of fluorinated nucleotides in cellular processes .
Medicine: 5-Fluorouridine 5’-triphosphate is a key component in cancer treatment, particularly in the treatment of colorectal, breast, and head and neck cancers .
Industry: The compound is used in the production of fluorinated nucleotides for research and therapeutic purposes .
Mechanism of Action
5-Fluorouridine 5’-triphosphate exerts its effects by being incorporated into RNA and DNA, thereby inhibiting their normal functions. It targets uridine phosphorylase and other enzymes involved in nucleotide metabolism . The incorporation of 5-fluorouridine into RNA disrupts RNA processing and function, while its incorporation into DNA inhibits DNA synthesis and repair .
Comparison with Similar Compounds
5-Fluorouracil: The parent compound of 5-Fluorouridine 5’-triphosphate, widely used in cancer treatment.
5-Fluorodeoxyuridine: Another fluorinated pyrimidine analog used in cancer therapy.
Flucytosine: A fluorinated cytosine analog used as an antifungal agent.
Uniqueness: 5-Fluorouridine 5’-triphosphate is unique in its ability to be incorporated into both RNA and DNA, leading to the inhibition of both RNA and DNA synthesis. This dual action makes it a potent chemotherapeutic agent .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUQFTVCMGENT-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN2O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-96-4 | |
Record name | 5-Fluorouridine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003828964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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